molecular formula C14H16N+ B11554465 1,2,5-Trimethyl-4-phenylpyridin-1-ium

1,2,5-Trimethyl-4-phenylpyridin-1-ium

Cat. No.: B11554465
M. Wt: 198.28 g/mol
InChI Key: XCXYAGVWZJWECO-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-phenylpyridin-1-ium is a chemical compound belonging to the pyridinium family. Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with three methyl groups and a phenyl group.

Preparation Methods

The synthesis of 1,2,5-Trimethyl-4-phenylpyridin-1-ium typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and phenyl-substituted reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may include large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1,2,5-Trimethyl-4-phenylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one or more substituents on the pyridine ring with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while substitution reactions can produce various substituted pyridinium derivatives.

Scientific Research Applications

1,2,5-Trimethyl-4-phenylpyridin-1-ium has several scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.

    Biology: In biological research, it is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacological agent in the treatment of various diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals, dyes, and other materials.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-phenylpyridin-1-ium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

1,2,5-Trimethyl-4-phenylpyridin-1-ium can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds like 2,4,6-trimethylpyridine and 4-phenylpyridine share structural similarities but differ in their substitution patterns and properties.

    Pyridinium Salts: Other pyridinium salts, such as N-methylpyridinium and N-phenylpyridinium, have different substituents on the nitrogen atom, leading to variations in their chemical behavior and applications.

    Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinium compounds.

Properties

Molecular Formula

C14H16N+

Molecular Weight

198.28 g/mol

IUPAC Name

1,2,5-trimethyl-4-phenylpyridin-1-ium

InChI

InChI=1S/C14H16N/c1-11-10-15(3)12(2)9-14(11)13-7-5-4-6-8-13/h4-10H,1-3H3/q+1

InChI Key

XCXYAGVWZJWECO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1C)C)C2=CC=CC=C2

Origin of Product

United States

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